Bienvenue dans la boutique en ligne BenchChem!

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)

asymmetric epoxidation allylic alcohols bis-hydroxamic acid ligands

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide), also known as (1R,2R)-N,N'-dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine, is a C2-symmetric bis-hydroxamic acid (BHA) ligand with the molecular formula C34H34N2O4 and a molecular weight of 534.6 g·mol⁻¹. Its architecture combines a rigid trans-1,2-diaminocyclohexane backbone with two N-hydroxy-2,2-diphenylacetamide chelating arms, generating a well-defined chiral pocket that coordinates vanadium, molybdenum, zirconium, and hafnium centers.

Molecular Formula C34H34N2O4
Molecular Weight 534.6 g/mol
CAS No. 860036-16-4
Cat. No. B148234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)
CAS860036-16-4
SynonymsBenzeneacetamide, N,​N'-​(1R,​2R)​-​1,​2-​cyclohexanediylbis[N-​hydroxy-​α-​phenyl-
Molecular FormulaC34H34N2O4
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O
InChIInChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m1/s1
InChIKeyFSKBHXVAXWHEQT-LOYHVIPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) (CAS 860036-16-4) – Core Identity and Structural Profile


N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide), also known as (1R,2R)-N,N'-dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine, is a C2-symmetric bis-hydroxamic acid (BHA) ligand with the molecular formula C34H34N2O4 and a molecular weight of 534.6 g·mol⁻¹ [1]. Its architecture combines a rigid trans-1,2-diaminocyclohexane backbone with two N-hydroxy-2,2-diphenylacetamide chelating arms, generating a well-defined chiral pocket that coordinates vanadium, molybdenum, zirconium, and hafnium centers [2]. The (1R,2R) absolute configuration yields a specific optical rotation of approximately +90° (c = 1, CHCl₃), a parameter routinely used to verify stereochemical integrity . The compound is commercially available as a white to almost-white crystalline solid with a typical purity of 95–98% [1].

Why Generic BHA Ligands Cannot Replace N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) in Asymmetric Oxidation


Bis-hydroxamic acid (BHA) ligands are not interchangeable commodities. Subtle variations in the N-acyl substituents (e.g., replacing diphenylacetyl with triphenylacetyl or 3,5-dimethylphenylacetyl) drastically alter the steric and electronic environment around the metal center, directly impacting enantioselectivity and reaction rate [1]. Moreover, the (1R,2R) stereochemistry of the cyclohexane backbone is essential; the opposite enantiomer or meso-diastereomers yield the antipodal epoxide product, which is unacceptable when a specific absolute configuration is required for downstream pharmaceutical or natural-product synthesis [2]. Even within the BHA family, ligands with different N-acyl groups exhibit divergent performance in terms of yield, enantiomeric excess (ee), and catalyst loading, making the diphenylacetyl variant (CAS 860036-16-4) the benchmark for a broad window of allylic and homoallylic alcohol substrates [1].

Quantitative Differentiation Evidence for N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)


Enantioselectivity for trans-1,3-Diphenyl-2-propen-1-ol: Head-to-Head Comparison of BHA Ligand 1a versus 1b

In the vanadium-catalyzed asymmetric epoxidation of trans-1,3-diphenyl-2-propen-1-ol (substrate 6a), the target ligand 1a ((1R,2R)-BHA with diphenylacetyl groups) delivered 91% yield and 97% ee at −20 °C after 48 h [1]. Under identical conditions, the analogous ligand 1b (possessing bulkier triphenylacetyl substituents) required 72 h to reach only 60% yield and 95% ee for a closely related substrate [1]. The 31-percentage-point yield advantage and shorter reaction time demonstrate that the diphenylacetyl pharmacophore of CAS 860036-16-4 provides an optimal balance of steric bulk and conformational flexibility for this substrate class.

asymmetric epoxidation allylic alcohols bis-hydroxamic acid ligands

Catalyst Loading Efficiency: Low-Loading Performance of Ligand 1a versus Sharpless Asymmetric Epoxidation

The V-BHA catalytic system employing (1R,2R)-N,N'-dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine (ligand 1a) achieves high enantioselectivity at a catalyst loading as low as 0.2 mol% VO(O-i-Pr)₃ with 0.4 mol% ligand. Under these conditions, 1a provided 95% yield and 93% ee for the epoxidation of trans-1,3-diphenyl-2-propen-1-ol at 0 °C to room temperature [1]. By contrast, the classical Sharpless asymmetric epoxidation (titanium–tartrate) typically requires 5–10 mol% catalyst loading and rigorously anhydrous TBHP to achieve comparable outcomes on similar substrates [2]. The 25- to 50-fold reduction in metal loading represents a significant cost and waste-stream advantage for process-scale applications.

catalyst loading asymmetric epoxidation vanadium catalysis

Substrate Scope Expansion: Homoallylic Alcohol Epoxidation Where Sharpless Epoxidation Fails

A decisive advantage of CAS 860036-16-4 over titanium–tartrate systems is its ability to catalyze the asymmetric epoxidation of homoallylic alcohols, a substrate class that is essentially unreactive under standard Sharpless conditions [1]. Using the V-BHA system with ligand 1a, homoallylic alcohols are epoxidized in good yields (≥60%) and high enantioselectivities (up to 94% ee) [2]. This substrate scope expansion is not achievable with the traditional Sharpless ligand set, making the BHA ligand (860036-16-4) the only established option for accessing chiral homoallylic epoxides directly from the corresponding alcohols.

homoallylic alcohol vanadium-BHA substrate scope

Operational Simplicity: Aqueous TBHP versus Anhydrous TBHP Required by Sharpless Epoxidation

The V-1a catalytic system operates effectively with commercially available 70% aqueous tert-butyl hydroperoxide (TBHP), whereas the Sharpless Ti-tartrate system mandates rigorously anhydrous TBHP to avoid catalyst deactivation and loss of enantioselectivity [1]. The use of aqueous TBHP eliminates the hazardous, time-consuming preparation of anhydrous peroxide solutions and reduces the risk of exothermic decomposition during scale-up. In the benchmark epoxidation of trans-1,3-diphenyl-2-propen-1-ol with ligand 1a and 70% aq. TBHP, 91% yield and 97% ee were obtained, while the anhydrous TBHP protocol (entry 4, Table 1) gave comparable 91% yield and 94% ee, confirming that anhydrous oxidant provides no advantage when 1a is employed [2].

aqueous oxidant process safety TBHP

Highest-Impact Application Scenarios for N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) (CAS 860036-16-4)


Asymmetric Synthesis of Chiral Epoxy Alcohol Building Blocks for Pharmaceutical Intermediates

The V-1a system delivers epoxy alcohols in 87–95% yield and 92–97% ee across a range of trans- and cis-substituted allylic alcohols at catalyst loadings as low as 0.2 mol% [1]. This performance profile is unmatched by titanium-tartrate systems, which require 5–10 mol% loading and anhydrous oxidant. Medicinal chemistry and process chemistry groups procuring CAS 860036-16-4 can therefore expect higher volumetric productivity and simpler downstream purification when generating key chiral epoxide intermediates.

Homochiral Homoallylic Epoxide Production for Natural Product Total Synthesis

Homoallylic alcohols are inert under standard Sharpless epoxidation conditions, yet the V-1a system converts them to chiral epoxides with up to 94% ee and good yields [2]. Total synthesis programs targeting complex polyketide or terpenoid natural products that feature homoallylic epoxide motifs should specify CAS 860036-16-4, as no alternative catalytic system currently provides comparable enantioselectivity for this substrate class.

Kinetic Resolution of Racemic Secondary Allylic Alcohols

The V-1a system has been demonstrated to achieve effective kinetic resolution of secondary allylic alcohols, providing a pathway to enantiomerically enriched epoxy alcohols from racemic starting materials [2]. This capability enables procurement teams sourcing 860036-16-4 to address both asymmetric synthesis and racemate-splitting workflows with a single ligand inventory.

Process-Scale Epoxidation Campaigns Using Aqueous Oxidant

The compatibility of the V-1a catalyst with 70% aqueous TBHP eliminates the need for anhydrous oxidant preparation, a critical safety and cost advantage in kilo-lab and pilot-plant settings [3]. Pilot-plant and CMC teams evaluating BHA ligands for scale-up should prioritize CAS 860036-16-4 on the basis of documented aqueous-TBHP performance, which directly reduces solvent-drying unit operations and associated capital expenditure.

Quote Request

Request a Quote for N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.